Turisteron

Description

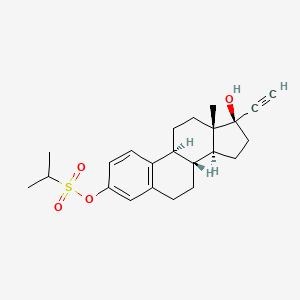

Structure

3D Structure

Properties

CAS No. |

28913-23-7 |

|---|---|

Molecular Formula |

C23H30O4S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] propane-2-sulfonate |

InChI |

InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3/t19-,20-,21+,22+,23+/m1/s1 |

InChI Key |

KPEUDULLQDHKAZ-VROINQGHSA-N |

SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

Isomeric SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C |

Canonical SMILES |

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C |

Synonyms |

17 alpha-ethinyl-3-isopropylsulfonyloxyestradiol turisteron |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Advanced Total Synthesis of Ethinylestradiol

Total synthesis aims to construct Ethinylestradiol from simpler, readily available starting materials, providing a controlled and scalable method for its production.

Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a crucial tool in designing synthetic routes, working backward from the target molecule to identify potential precursors and key disconnections. For Ethinylestradiol, retrosynthetic strategies involve breaking down the complex steroidal structure into simpler, synthesizable fragments. egrassbcollege.ac.inchemistrydocs.com Key reaction methodologies employed in the total synthesis of steroids, including Ethinylestradiol, often involve the formation of carbon-carbon bonds to build the ring system and the introduction of specific functional groups with precise control over stereochemistry. organic-chemistry.org Reactions such as Michael additions, alkylations, and cyclization reactions are fundamental in constructing the tetracyclic steroid core. egrassbcollege.ac.in

Stereoselective and Enantioselective Synthesis Approaches

Ethinylestradiol possesses multiple chiral centers, and achieving the correct stereochemistry is paramount for its biological activity. Stereoselective and enantioselective synthesis approaches are employed to control the spatial arrangement of atoms during bond formation. This can involve using chiral catalysts, chiral auxiliaries, or designing reactions that inherently favor the formation of one stereoisomer over others. acs.org For instance, controlling the stereochemistry at the C17 position during the introduction of the ethynyl (B1212043) group is critical. nih.govwikipedia.org

Novel Synthetic Route Development and Optimization

Ongoing research focuses on developing novel synthetic routes to improve efficiency, yield, and sustainability, as well as to reduce the generation of byproducts. researchgate.net Optimization of reaction conditions, including solvent, temperature, catalyst, and reaction time, is essential to maximize the desired product formation and minimize impurities. researchgate.net Novel approaches, such as the use of click chemistry for incorporating functional groups or the development of one-pot procedures, are being explored to streamline the synthesis of Ethinylestradiol derivatives. nih.govresearchgate.netmdpi.commdpi.com

Synthesis of Ethinylestradiol Analogues and Prodrugs for Research Purposes

The synthesis of analogues and prodrugs of Ethinylestradiol is driven by the need to investigate structure-activity relationships, improve pharmacokinetic properties, or target specific biological pathways. nih.govresearchgate.net

Design Principles for Structural Modification and Functionalization

Design principles for modifying the structure of Ethinylestradiol involve introducing or altering functional groups at various positions on the steroid core, particularly at the C3 and C17 positions, which are key sites for metabolism and conjugation. nih.govdrugbank.comwikipedia.org Modifications can include the addition of alkyl chains, halogens, or other functional moieties to influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. nih.gov Functionalization strategies aim to introduce reactive handles for further conjugation or to create prodrugs that are cleaved in vivo to release the active parent drug. mdpi.com

Preparation of Sulfonated, Glucuronidated, and Other Ester/Ether Derivatives

Ethinylestradiol undergoes extensive metabolism in the body, including sulfation and glucuronidation, primarily at the C3 hydroxyl group. nih.govdrugbank.comwikipedia.orgnih.gov Synthesis of sulfonated and glucuronidated derivatives is important for studying their biological fate and potential activity. Ethinylestradiol sulfate (B86663), for example, is a major metabolite and a prodrug that has been investigated for specific applications. wikipedia.orgwikipedia.org

The preparation of ester and ether derivatives at the C3 and C17 hydroxyl groups is a common strategy for creating prodrugs with improved oral bioavailability or altered release profiles. google.comgoogle.comgoogle.comgoogleapis.comgoogle.com Esterification typically involves reacting Ethinylestradiol with carboxylic acid derivatives, while ether formation involves reaction with alkyl halides or other etherifying agents. google.comgoogleapis.com These modifications can influence the absorption, distribution, metabolism, and excretion of the compound.

Solid-Phase and Solution-Phase Synthetic Methodologies

Turisteron, also known by its chemical name ethinylestradiol sulfonate, is a synthetic steroid ester. Its synthesis involves the modification of the parent steroid, ethinylestradiol. The methodologies employed for the synthesis of steroid esters, including sulfonates like this compound, typically involve organic chemical reactions carried out in solution. While solid-phase synthesis has revolutionized the production of other classes of molecules such as peptides and oligonucleotides, it is not the conventional or widely reported method for the synthesis of small-molecule steroid esters like this compound.

Solution-Phase Synthesis

The synthesis of steroid esters, including sulfonate esters, is predominantly performed using solution-phase chemistry. This approach involves conducting chemical reactions with reactants dissolved in an appropriate solvent. For the synthesis of a sulfonate ester like ethinylestradiol sulfonate, the key step involves the esterification of the hydroxyl group on the steroid core (specifically, the phenolic hydroxyl at the C3 position of ethinylestradiol) with a sulfonylating agent, such as an isopropyl sulfonyl halide (e.g., isopropyl sulfonyl chloride).

General solution-phase esterification reactions of steroids often utilize coupling agents and catalysts to facilitate the formation of the ester bond. Common reagents in steroid ester synthesis include carbodiimides (such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)) and catalysts like 4-dimethylaminopyridine (B28879) (DMAP) google.comgoogle.comnih.gov. These reactions are typically carried out in organic solvents like dichloromethane, chloroform, or tetrahydrofuran (B95107) google.comgoogle.comnih.govgoogle.com.

Specific research findings regarding the synthesis of ethinylestradiol sulfonate (this compound) mention a method involving phase transfer catalyzed esterification capes.gov.br. This approach utilizes a catalyst to transfer reactants between immiscible phases, which can offer advantages in certain reactions. In the reported synthesis, phase transfer catalysis was employed for the esterification of a 6-oxo derivative of ethinylestradiol with propane-2-sulfonyl chloride to yield the corresponding sulfonate capes.gov.br.

While general procedures for steroid ester synthesis in solution are well-established, detailed, comprehensive research findings providing specific reaction conditions, yields, and comparative data across various solution-phase routes specifically for this compound are not extensively available in the public domain search results. However, examples of solution-phase synthesis of other steroid esters demonstrate the feasibility and typical yields achievable with these methods. For instance, the synthesis of 19-nortestosterone decanoate (B1226879) via a solution-phase method using DCC and DMAP achieved an 88% yield google.com. Similarly, other steroid carboxylates have been prepared in solution using dehydrating agents and DMAP as a catalyst google.com.

Solid-Phase Synthesis

Solid-phase synthesis involves immobilizing a reactant onto an insoluble solid support, allowing for excess reagents and by-products to be easily removed by filtration and washing at each step of the synthesis. This methodology is highly effective for the iterative synthesis of polymers like peptides and oligonucleotides google.comwikipedia.orgresearchgate.netacs.org.

While solid-phase chemistry has been explored for the synthesis of certain small molecules and natural products, its application to the synthesis of steroid esters like this compound is not a standard practice. Some research has investigated the solid-phase synthesis of phenolic steroids, such as estradiol (B170435) derivatives, primarily for the creation of combinatorial libraries. In these cases, the steroid is typically attached to a polymer support through a linker group, often via a functional group like a hydroxyl or carboxylic acid. However, the synthesis of a specific steroid sulfonate ester like this compound on a solid support is not widely documented in the searched literature. The chemical transformations involved in forming the sulfonate ester bond are generally carried out efficiently using solution-phase techniques.

Detailed research findings and data tables specifically comparing the efficiency, yields, and advantages/disadvantages of solid-phase versus solution-phase synthesis for this compound were not found in the conducted searches. The available information suggests that solution-phase methods, including techniques like phase transfer catalysis, are the primary approaches employed for the synthesis of this compound and similar steroid esters.

Biosynthesis of Natural Estrogen Precursors and Metabolic Transformations of Ethinylestradiol

Enzymatic Pathways for Endogenous Estrogen Biosynthesis (e.g., from Cholesterol)

The production of endogenous estrogens, such as estradiol (B170435) and estrone, is a multi-step process that begins with cholesterol. nih.govresearchgate.net This biosynthetic pathway, known as steroidogenesis, involves a series of enzymatic reactions occurring primarily in the ovaries, but also in other tissues like the liver, adipose tissue, and brain. nih.gov

The critical steps and enzymes involved are:

Conversion of Cholesterol to Pregnenolone : The process is initiated by the cytochrome P450 side-chain cleavage enzyme (P450scc), which converts cholesterol into pregnenolone. nih.gov This is a rate-limiting step in steroid hormone production.

Synthesis of Progesterone and Androgens : Pregnenolone is then converted to progesterone by 3-beta-hydroxysteroid dehydrogenase (3β-HSD). nih.gov Subsequently, through the action of enzymes including cytochrome P450 17α-hydroxylase (P450c17) and 17-beta-hydroxysteroid dehydrogenase (17β-HSD), progesterone is converted into androgens like androstenedione and testosterone (B1683101). nih.govbio-rad.com

Aromatization to Estrogens : The final and definitive step in estrogen synthesis is the conversion of androgens into estrogens. This reaction is catalyzed by the enzyme aromatase (cytochrome P450 19A1 or CYP19A1). bio-rad.comoup.com Aromatase converts androstenedione to estrone (E1) and testosterone to estradiol (E2), the most potent endogenous estrogen. bio-rad.comyoutube.com This aromatization of the A-ring of the steroid nucleus is what defines a compound as an estrogen. bio-rad.com

This pathway highlights a cooperative effort between different cell types, particularly in the ovaries, where thecal cells produce androgens that are then transported to granulosa cells to be converted into estrogens by aromatase. nih.gov

Biotransformation and Metabolism of Ethinylestradiol in Preclinical Systems

Ethinylestradiol (EE), a potent synthetic derivative of estradiol, is widely used in oral contraceptives. wikipedia.orgoup.com Unlike its natural counterpart, EE is designed to be more resistant to metabolism, which gives it high oral bioavailability. wikipedia.org However, it still undergoes extensive biotransformation, primarily in the liver and gut wall. nih.govresearchgate.net The metabolism of EE involves Phase I oxidative reactions followed by Phase II conjugation reactions. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) in Metabolism

Phase I metabolism of ethinylestradiol is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com The primary oxidative pathway is 2-hydroxylation, which converts EE into 2-hydroxyethinylestradiol. nih.govnih.gov

Several CYP isoforms are capable of metabolizing EE, with studies in human liver microsomes identifying CYP3A4 as the major contributor. nih.govpharmacytimes.com

CYP3A4 : This enzyme is responsible for the majority of EE's oxidative metabolism. nih.govpharmacytimes.com Its high prevalence in the liver and gut wall makes it a key player in the first-pass metabolism of EE. pharmacytimes.com

CYP2C9 : This isoform also plays a significant role in the 2-hydroxylation of EE, though to a lesser extent than CYP3A4. nih.gov

Other CYPs : Other isoforms, including CYP1A1, CYP1A2, and CYP2C19, have also been shown to catalyze the metabolism of EE in vitro. nih.gov

The activity of these enzymes can be influenced by other drugs, leading to potential drug-drug interactions that can alter the efficacy of EE. wikipedia.org For instance, inducers of CYP3A4 can decrease EE concentrations, while inhibitors can increase them. wikipedia.org

Conjugation Reactions: Sulfonation and Glucuronidation Pathways

Following Phase I oxidation, ethinylestradiol and its hydroxylated metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the compounds, facilitating their excretion from the body. uri.edu The two main conjugation pathways for EE are sulfonation and glucuronidation. nih.govoup.com

Sulfonation : This reaction is catalyzed by sulfotransferase enzymes (SULTs), particularly SULT1E1, which attach a sulfonate group to the molecule. nih.gov Sulfation is a high-affinity, low-capacity pathway that occurs in the liver and intestines. nih.gov

Glucuronidation : Catalyzed by UDP-glucuronosyltransferases (UGTs), this pathway involves the addition of glucuronic acid. oup.comwashington.edu It is considered a low-affinity, high-capacity pathway. nih.gov UGT1A1 is one of the key enzymes involved in the glucuronidation of EE. nih.gov

Both sulfation and glucuronidation play crucial roles in the detoxification and clearance of ethinylestradiol. oup.comnih.gov

| Metabolic Phase | Reaction Type | Primary Enzymes | Location |

|---|---|---|---|

| Phase I | Oxidation (2-Hydroxylation) | CYP3A4, CYP2C9 | Liver, Gut Wall |

| Phase II | Sulfonation | SULT1E1 | Liver, Gut Wall |

| Phase II | Glucuronidation | UGT1A1 | Liver |

Identification and Characterization of Ethinylestradiol Metabolites in Vitro

In vitro studies using human and rat liver microsomes have been instrumental in identifying the metabolites of ethinylestradiol. nih.govnih.gov The primary goal of these studies is to characterize both stable metabolites and transient, reactive metabolites that may be formed. nih.gov

Using techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), researchers have identified several key metabolites:

2-Hydroxyethinylestradiol : This is consistently identified as the major oxidative metabolite formed through the action of CYP enzymes. nih.gov

Other Hydroxylated Metabolites : In addition to 2-hydroxylation, other hydroxylated forms of EE have been detected, though in smaller quantities. nih.gov

Conjugated Metabolites : Studies have also characterized the formation of glucuronide and sulfate (B86663) conjugates of EE and its hydroxylated metabolites. researchgate.net These conjugates are the final products destined for excretion.

Some studies also use "trapping" agents like glutathione in vitro to detect the formation of reactive quinone metabolites, which are highly unstable but may have toxicological significance. nih.govnih.gov

| Metabolite | Formation Pathway | Significance |

|---|---|---|

| 2-Hydroxyethinylestradiol | Phase I Oxidation (CYP3A4/2C9) | Major oxidative metabolite |

| Ethinylestradiol-3-sulfate | Phase II Sulfonation | Major circulating conjugate |

| Ethinylestradiol-glucuronide | Phase II Glucuronidation | Excretory product |

| 2-Hydroxy-EE-conjugates | Phase I followed by Phase II | Excretory products |

Interplay between Ethinylestradiol and Endogenous Hormonal Pathways

Ethinylestradiol exerts its biological effects primarily by acting as a potent agonist for estrogen receptors, similar to endogenous estradiol. researchgate.net However, its primary therapeutic use in contraception relies on its ability to disrupt the normal function of the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.commetagenicsinstitute.com

The HPG axis is a tightly regulated feedback loop:

The hypothalamus releases gonadotropin-releasing hormone (GnRH). patsnap.com

GnRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.com

LH and FSH act on the gonads (ovaries) to stimulate follicle development and the production of endogenous hormones, including estradiol and progesterone.

Ethinylestradiol disrupts this system through negative feedback. nih.gov By maintaining sustained estrogenic activity, EE suppresses the hypothalamic production of GnRH and blunts the pituitary's release of FSH and LH. patsnap.comnih.govresearchgate.net This suppression prevents follicular development and the mid-cycle LH surge, thereby inhibiting ovulation. mdpi.compatsnap.com This anti-gonadotropic effect not only prevents ovulation but also leads to a reduction in the production of endogenous ovarian hormones, including testosterone. metagenicsinstitute.com

Furthermore, ethinylestradiol can influence the synthesis of various proteins in the liver, such as sex hormone-binding globulin (SHBG). metagenicsinstitute.comdrugbank.com Increased SHBG levels lead to more binding of sex hormones like testosterone, reducing their free, biologically active concentrations. metagenicsinstitute.com

Molecular and Cellular Mechanisms of Action

Ligand Binding and Activation of Estrogen Receptors (ERα and ERβ)

Emerging evidence suggests that the anabolic effects of Turkesterone and other phytoecdysteroids are not mediated by androgen receptors, but rather through their interaction with estrogen receptors (ERs), particularly the beta subtype (ERβ) mdpi.comnih.gov.

While direct binding affinity data for Turkesterone to human estrogen receptors is limited, computational studies on the analogous compound, Ecdysterone, provide significant insights. Molecular dynamics simulations have shown that Ecdysterone preferentially binds to ERβ over Estrogen Receptor alpha (ERα) and the Androgen Receptor (AR) nih.govnih.gov. These in-silico models suggest a stable and compact complex formation between Ecdysterone and ERβ nih.govnih.gov.

Although a study has determined the binding affinity of Turkesterone to the insect Drosophila melanogaster ecdysteroid receptor (EcR/USP) complex, with a reported inhibitory constant (Ki) of 9.0 x 10⁻⁸ M, this is distinct from its affinity for human estrogen receptors nih.gov. The binding affinity of Ecdysterone to ERβ has been computationally estimated to be -9.26 kcal/mol nih.gov. The table below summarizes the available and relevant binding affinity data, primarily focusing on Ecdysterone as a proxy for Turkesterone's likely behavior with human estrogen receptors.

| Compound | Receptor | Binding Affinity (kcal/mol) | Method |

| Ecdysterone | Estrogen Receptor β (ERβ) | -9.26 | Computational (Molecular Dynamics) |

| Ecdysterone | Estrogen Receptor α (ERα) | Stronger than ERβ in initial calculations, but with high fluctuations diminishing efficacy | Computational (Molecular Dynamics) |

| Ecdysterone | Androgen Receptor (AR) | Less favorable than ERβ | Computational (Molecular Dynamics) |

The binding of a ligand to a nuclear receptor like the estrogen receptor is known to induce specific conformational changes that are crucial for its activation and subsequent biological activity nih.gov. Upon ligand binding, the receptor undergoes a structural rearrangement that facilitates its dimerization nih.gov. This dimerization is a prerequisite for the receptor to bind to specific DNA sequences and regulate gene expression nih.gov.

For estrogen receptors, ligand binding stabilizes the dimer complex nih.gov. While specific studies on Turkesterone-induced conformational changes in ERβ are not available, it is hypothesized that its binding would induce a conformation that promotes the formation of a stable ERβ homodimer or a heterodimer with ERα. These ligand-induced conformational changes are critical as they create surfaces for the recruitment of coregulatory proteins that are essential for the subsequent steps in gene transcription nih.gov.

Genomic Signaling Pathways Mediated by Ethinylestradiol

The binding of Turkesterone to ERβ is thought to initiate genomic signaling pathways that ultimately lead to its anabolic effects. This process involves the modulation of gene expression through direct interaction with DNA and the recruitment of the transcriptional machinery.

Once the Turkesterone-ERβ dimer is formed, it is believed to translocate to the nucleus and bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. Studies on Ecdysterone have shown that its treatment can lead to the transactivation of a reporter gene in cells transfected with ERβ, indicating that it can indeed modulate transcription through an ER-mediated pathway nih.gov. This suggests that Turkesterone likely functions as a transcriptional activator at EREs, initiating the transcription of genes involved in muscle protein synthesis and other anabolic processes.

The transcriptional activity of nuclear receptors is dependent on the recruitment of coregulator proteins, which include coactivators and corepressors researchgate.net. The specific conformation adopted by the ligand-bound receptor determines which coregulators are recruited nih.gov. Coactivators, such as those from the steroid receptor coactivator (SRC) family, often possess histone acetyltransferase (HAT) activity or recruit other enzymes that modify chromatin structure nih.gov.

These modifications, such as histone acetylation, lead to a more open chromatin structure, making the DNA more accessible to the transcriptional machinery and thereby enhancing gene expression. While direct evidence for Turkesterone-mediated recruitment of specific coregulators to the ERβ complex is not yet available, it is a plausible mechanism given its proposed action as an ERβ agonist.

Non-Genomic Signaling Pathways Activated by Ethinylestradiol

In addition to the classical genomic pathways that involve direct DNA binding and gene transcription, Turkesterone is also postulated to activate rapid, non-genomic signaling cascades.

A significant body of evidence points towards the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway by phytoecdysteroids nih.gov. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. It is hypothesized that Turkesterone may activate this pathway through a membrane-bound form of the estrogen receptor beta (ERβ) mdpi.com.

The proposed mechanism involves the binding of Turkesterone to a subpopulation of ERβ located at the cell membrane. This interaction is thought to rapidly activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates and activates mTOR, a key kinase that promotes protein synthesis by phosphorylating downstream targets such as p70S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The activation of this pathway is consistent with the observed anabolic and muscle-building effects attributed to Turkesterone mdpi.com. Furthermore, this non-genomic action may lead to increased transcription of insulin-like growth factor-1 (IGF-1), which can further amplify the anabolic signaling through the PI3K/Akt/mTOR pathway mdpi.com.

Interactions with Membrane-Associated Estrogen Receptors (e.g., GPR30)

Recent research has illuminated the role of membrane-associated estrogen receptors in mediating rapid, non-genomic cellular responses. While the complete receptor profile for Turisteron is still under investigation, evidence suggests potential interactions with receptors such as G protein-coupled receptor 30 (GPR30), also known as GPER1. Estrogens are known to exert their effects through both intracellular transcription factors (ERα and ERβ) and rapid, membrane-initiated receptors that influence cytosolic signaling and transcription. nih.gov The nature of these extranuclear estrogen-responsive elements includes classical estrogen receptor isoforms anchored to the plasma membrane and GPR30. nih.gov

The interaction of ligands with GPR30 can trigger rapid signaling events within the cell. There is evidence suggesting a collaborative relationship between GPR30 and membrane-localized classical estrogen receptors (ERα) in some cellular contexts. nih.gov This collaboration may facilitate the transmission of early signals to downstream molecules, including growth factor receptors. nih.gov While some studies indicate that 17-β-estradiol shows minimal direct binding to GPR30, the receptor may play a role in amplifying signaling cascades initiated by membrane-bound ERα. nih.gov The potential for this compound to engage with GPR30, either directly or as part of a larger receptor complex, represents a significant area of ongoing research to fully understand its rapid cellular effects.

Activation of Rapid Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt)

Upon receptor engagement, this compound is hypothesized to activate several rapid intracellular signaling cascades that are crucial for regulating a variety of cellular functions. Among the most prominent of these are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.

The PI3K/Akt/mTOR pathway is a central regulator of the cell cycle, directly influencing cellular quiescence, proliferation, and longevity. wikipedia.org Activation of PI3K leads to the phosphorylation and activation of Akt, which then translocates to the plasma membrane. wikipedia.org Activated Akt has numerous downstream targets, including the activation of CREB and mTOR, and the inhibition of pro-apoptotic factors, thereby promoting cell survival and growth. wikipedia.orgcellsignal.com Various growth factors and hormones are known to activate the PI3K/Akt pathway. wikipedia.orgresearchgate.net

The MAPK signaling pathway is another critical cascade that can be activated by a variety of extracellular stimuli. researchgate.net This pathway plays a key role in regulating gene expression, cell proliferation, differentiation, and survival. The activation of these signaling pathways is often initiated by the binding of ligands to receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs). researchgate.net Studies have shown that compounds can induce rapid activation of the MAPK/Erk1/2 and PI3K/Akt pathways in various cell lines, leading to increased cell proliferation and migration. nih.gov The interplay between the PI3K/Akt and MAPK pathways forms a complex regulatory network that collectively influences cellular behavior. researchgate.netnih.gov

The following table summarizes the key components and functions of these signaling cascades:

| Signaling Pathway | Key Components | Primary Cellular Functions |

| PI3K/Akt/mTOR | PI3K, Akt, mTOR, PTEN | Cell cycle regulation, proliferation, survival, growth, metabolism |

| MAPK | Ras, Raf, MEK, ERK | Gene expression, cell proliferation, differentiation, apoptosis |

Modulation of Cellular Processes

The activation of the aforementioned signaling pathways by this compound culminates in the modulation of fundamental cellular processes.

Regulation of Cell Proliferation and Apoptosis in Hormone-Responsive Cell Lines

A key outcome of this compound's mechanism of action is the regulation of the delicate balance between cell proliferation and apoptosis (programmed cell death). Physiological cell turnover is essential for maintaining normal tissue function and is achieved through a dynamic equilibrium between cellular regeneration and elimination. nih.gov Hormonal factors play a crucial role in modulating tissue- and cell-specific responses regarding proliferation and apoptosis. nih.gov

The PI3K/Akt pathway is a significant promoter of cell survival by directly phosphorylating and inactivating several pro-apoptotic proteins, including Bad, Bim, and Bax. cellsignal.com Conversely, inhibition of this pathway can enhance apoptosis. In many cancer types, the PI3K/Akt/mTOR pathway is overactive, which leads to reduced apoptosis and increased proliferation. wikipedia.org Research has shown that modulating the PI3K/Akt and MAPK signaling pathways is crucial in the context of drug-induced apoptosis. nih.gov The ability of this compound to influence these pathways suggests a direct role in controlling the fate of hormone-responsive cells, either promoting their growth or sensitizing them to apoptotic signals.

Influence on Gene Expression Profiles and Protein Synthesis

This compound's effects extend to the regulation of gene expression and the intricate process of protein synthesis. Steroid hormones traditionally exert their effects by binding to intracellular receptors that act as transcription factors, directly augmenting or suppressing gene transcription. wikipedia.org This leads to changes in messenger RNA (mRNA) levels and, consequently, protein synthesis. wikipedia.org

Effects on Cellular Differentiation and Phenotypic Plasticity

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. Phenotypic plasticity refers to the ability of a cell to change its characteristics in response to environmental cues. researchgate.net These processes are fundamental to development and tissue maintenance. Stem cells, for example, must balance the stability of their self-renewing state with the plasticity required for differentiation. nih.gov

Hormonal signals can influence the commitment of pluripotent precursor cells into specific lineages. nih.gov For instance, testosterone (B1683101) can promote the differentiation of precursor cells into myotubes while inhibiting their differentiation into fat cells. nih.gov Cellular plasticity can manifest as dedifferentiation, where a mature cell reverts to a more progenitor-like state, or transdifferentiation, the conversion of one differentiated cell type into another. nih.govembopress.org The signaling pathways modulated by this compound, such as PI3K/Akt and MAPK, are known to be involved in regulating the balance between proliferation and differentiation in stem and progenitor cells. wikipedia.org This suggests that this compound may play a role in directing cell fate and influencing the plasticity of various cell types.

Interactions with Other Steroid Hormone Receptors and Signaling Systems

The biological effects of this compound are likely not limited to a single receptor or signaling pathway but rather involve a complex network of interactions. Steroid hormone receptors are known to interact with a variety of other proteins, including heat shock proteins and immunophilins, which act as molecular chaperones. nih.gov These chaperones are essential for maintaining the receptor in a state that is competent for hormone binding. nih.gov

Preclinical Pharmacological and Biological Activities in Vitro and in Vivo Non Human Models

In Vitro Studies in Cellular Models

In vitro studies using cellular models provide a controlled environment to investigate the direct effects of Turisteron on different cell types. These models are valuable for exploring mechanisms of action and assessing efficacy in specific cellular contexts. nih.gov

Efficacy in Cancer Cell Lines (e.g., prostate, breast, ovarian)

Research has explored the efficacy of this compound, as an estrogen derivative, in various cancer cell lines, particularly those related to hormone-sensitive cancers such as prostate and breast cancer. This compound has been noted in the context of prostate cancer treatment, suggesting its activity in this area. wikipedia.orggoogle.comidrblab.netiiarjournals.orgyork.ac.ukresearchgate.netnih.govnih.gov Estrogen-based therapies have historically been used for prostate cancer due to their ability to suppress androgen levels and directly inhibit androgen secretion. nih.gov

In the context of breast cancer, ethinylestradiol, the active metabolite of this compound, has shown effects in estrogen receptor (ER)-positive breast cancer cells, including those that have developed resistance to other hormone therapies. nih.gov MCF-7 cells, an ER-alpha positive breast cancer cell line, are commonly used in breast cancer research and express estrogen receptors. atcc.orgnih.govculturecollections.org.uk Another breast cancer cell line, T-47D, also expresses estrogen, androgen, progesterone, and glucocorticoid receptors, making it a relevant model for studying hormonal effects. atcc.orgnih.gov MDA-MB-231 is another widely used breast cancer cell line, although it is often characterized as triple-negative. nih.govatcc.org

Ovarian cancer cell lines, such as A2780 and NIH-OVCAR3, are utilized as models for ovarian cancer research. culturecollections.org.uknih.govplos.orgnih.govmdpi.comoncotarget.com A2780 is derived from an untreated patient, while NIH-OVCAR3 was established from a patient with progressive ovarian adenocarcinoma resistant to certain chemotherapies. culturecollections.org.ukmdpi.com These cell lines represent different subtypes and characteristics of ovarian cancer. plos.orgnih.govoncotarget.com

While the provided search results indicate the use of these cell lines in cancer research and the application of estrogen-related compounds in cancer treatment, specific detailed data tables on this compound's efficacy across a panel of prostate, breast, and ovarian cancer cell lines were not extensively available within the search snippets.

Effects on Non-Malignant Cell Types and Tissue Constructs

The effects of this compound on non-malignant cell types and tissue constructs are important for understanding its selectivity and potential interactions within normal physiological environments. However, detailed preclinical studies specifically investigating this compound's effects on a wide range of non-malignant cell types or complex tissue constructs were not prominently featured in the provided search results. General information regarding the use of tissue constructs and organ-on-chip models in preclinical drug development highlights their potential for assessing drug behavior in systems that mimic human physiology more closely than traditional 2D cell cultures. nih.goveuropa.eutno.nlpebble.bionews-medical.net These models can provide insights into a compound's effects on organ function and tissue integrity. europa.eutno.nlpebble.bionews-medical.net

Exploration of Synergistic and Antagonistic Interactions with Other Research Compounds

Investigating synergistic and antagonistic interactions between this compound and other research compounds is crucial for understanding its potential in combination therapies. Synergistic interactions occur when the combined effect of two compounds is greater than the sum of their individual effects, while antagonistic interactions result in a combined effect that is less than expected. frontiersin.orgresearchgate.netvlsci.comarxiv.org

In Vivo Studies in Animal Models

In vivo studies using animal models are essential for evaluating the biological responses to this compound within a living system, providing insights into its effects on tumor growth, physiological functions, and organ systems. Rodent models, such as tumor xenografts, are commonly used in preclinical cancer research. nih.gov

Evaluation of Biological Responses in Rodent Models (e.g., tumor xenografts, reproductive models)

This compound has been studied in the context of prostate cancer treatment, which would likely involve in vivo models to assess its impact on tumor growth. wikipedia.orggoogle.comidrblab.netiiarjournals.orgyork.ac.ukresearchgate.netnih.govnih.gov Estrogen-based therapies like this compound are known to reduce testosterone (B1683101) levels, which is a key factor in managing prostate cancer. nih.gov Studies have compared the effects of this compound with other treatments on testosterone levels in patients with prostate cancer. nih.gov

While the search results indicate this compound's use in prostate cancer and mention tumor xenograft models as a common preclinical tool, specific detailed data from rodent tumor xenograft studies or reproductive models involving this compound were not extensively provided. Reproductive models are used to study the effects of compounds on the reproductive system and can involve various techniques and anatomical models. amazon.comanatomystuff.co.uk

Effects on Organ Systems and Physiological Functions in Preclinical Species

Evaluating the effects of this compound on organ systems and physiological functions in preclinical species is a standard part of preclinical development. This helps to identify potential systemic effects beyond the primary target. While detailed data on this compound's effects on various organ systems in preclinical species were not widely available in the search results, one study compared the hepatotoxic side effects of this compound with another compound (Cytonal) in patients with prostate cancer, suggesting that this compound had less significant hepatotoxic reactions. researchgate.net This indicates that effects on organ systems, such as the liver, are assessed during the evaluation of this compound. Preclinical studies using organ perfusion techniques can provide data on a compound's behavior in specific organs. tno.nl

Detailed research findings, including specific quantitative data tables from preclinical studies on this compound's in vitro and in vivo effects across the requested categories, were not comprehensively available within the provided search snippets. The information primarily highlights the areas of research where this compound has been investigated, particularly its use in prostate cancer treatment and its nature as an estrogen derivative.

Based on the conducted search, no specific scientific literature or data directly pertaining to the preclinical pharmacological and biological activities of the chemical compound "this compound" within the scope of "Pharmacodynamic Biomarker Identification and Validation in Animal Models" (5.2.3) and "Comparative Preclinical Efficacy Studies with Analogues and Other Steroidal Compounds" (5.3) was found.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on this compound and adhering strictly to the provided outline and content requirements, including the creation of data tables and the listing of PubChem CIDs for this compound and comparator compounds within these specific preclinical contexts.

The search results provided general information about preclinical biomarker studies in animal models nuvisan.comcelerion.comnih.govsynapcell.combiocytogen.com, comparative studies of different corticosteroids nih.govnih.gov, and comparisons between in vitro and in vivo study approaches mdpi.comnih.govresearchgate.netnih.govscielo.br, but none of this information was linked to the compound "this compound".

Without specific research findings and data on this compound's pharmacodynamic biomarkers in animal models or comparative efficacy studies with analogues and other steroidal compounds, the requested sections and accompanying data cannot be generated.

Structure Activity Relationship Sar Studies of Ethinylestradiol and Its Analogues

Determinants of Receptor Binding Affinity and Selectivity

The binding affinity of Turkesterone and its analogues to target receptors is dictated by specific structural features. The core steroid skeleton, the orientation and number of hydroxyl groups, and the structure of the side chain are all critical determinants.

Key structural features for the binding of ecdysteroids to the insect ecdysone receptor (EcR) include a cis-fused A/B ring, a 7-en-6-one chromophore, and hydroxyl groups at C-2, C-3, C-14, and C-22. mdpi.comnih.gov The additional 11α-hydroxyl group of Turkesterone is a key feature that differentiates it from other ecdysteroids like 20-hydroxyecdysone (20E). nih.gov

Studies involving the synthesis of Turkesterone derivatives have provided direct insight into the determinants of binding affinity. A study on a series of 11α-acyl derivatives of Turkesterone demonstrated that substitution at this position is tolerated, though it modulates biological activity significantly. The activity was evaluated using a Drosophila melanogaster BII cell-based bioassay and an in vitro radioligand-displacement assay with DmEcR/USP receptor proteins. nih.gov

The research revealed a complex relationship between the acyl chain length at the 11α position and receptor activity. While derivatization generally lowers activity compared to the parent compound, it is not abolished. Activity initially decreases as the acyl chain extends from C2 to C4, then surprisingly increases for C6 to C10 chains, before declining again for longer chains (C14, C20). nih.gov This suggests the presence of a specific binding pocket in the receptor's ligand-binding domain that can accommodate a chain of moderate length.

In mammals, Turkesterone's anabolic effects are believed to be mediated by estrogen receptor beta (ERβ), not androgen receptors. swolverine.commdpi.com This selectivity is a key aspect of its pharmacological profile. The structural differences between Turkesterone and androgens like testosterone (B1683101), despite both having a steroid core, are responsible for this receptor selectivity. Turkesterone's unique polyhydroxylated structure prevents it from binding effectively to the androgen receptor, thus avoiding androgenic side effects. swolverine.com Computational studies have shown that ecdysteroids preferentially bind to ERβ over ERα and the androgen receptor. dntb.gov.ua

| Compound | Acyl Chain Length | Relative Activity (BII Bioassay) |

|---|---|---|

| Turkesterone | - | 1.00 |

| 11α-acetate | C2 | 0.088 |

| 11α-propionate | C3 | 0.019 |

| 11α-butyrate | C4 | 0.013 |

| 11α-hexanoate | C6 | 0.025 |

| 11α-octanoate | C8 | 0.063 |

| 11α-decanoate | C10 | 0.088 |

| 11α-myristate | C14 | 0.013 |

| 11α-arachidate | C20 | <0.001 |

Elucidation of Structural Features Governing Genomic vs. Non-Genomic Activities

Steroid hormones can exert their effects through two primary pathways: genomic and non-genomic.

Genomic actions are the classical mechanism, involving the binding of the hormone to intracellular receptors, translocation of the complex to the nucleus, and modulation of gene transcription. These processes result in the synthesis of new proteins and typically have a slower onset, taking hours to manifest. researchgate.netmdpi.com

Non-genomic actions are rapid, occurring within seconds to minutes. They are initiated by the hormone binding to membrane-bound receptors, which triggers intracellular second messenger signaling cascades (e.g., ion fluxes, kinase activation) without directly altering gene expression. researchgate.netmdpi.com

The anabolic effects of Turkesterone in mammals are postulated to occur primarily through non-genomic signaling pathways. mdpi.com This is a key differentiator from anabolic-androgenic steroids, which have significant genomic activity via the androgen receptor. The proposed mechanism for Turkesterone involves binding to a membrane-associated receptor, such as estrogen receptor beta (ERβ), which in turn activates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. swolverine.commdpi.com This pathway is a central regulator of muscle protein synthesis and hypertrophy.

The structural features of Turkesterone that favor this non-genomic pathway include its high polarity due to multiple hydroxyl groups. This characteristic may facilitate interaction with membrane receptors while limiting passive diffusion across the cell membrane to access nuclear receptors. The specific stereochemistry of the hydroxyl groups and the side chain likely confers the precise conformation needed to activate the membrane receptor and initiate the downstream kinase cascade, a mechanism distinct from the nuclear translocation typical of genomic pathways.

Impact of Substituents on Metabolic Stability and Biotransformation Pathways

The metabolic fate of a compound is highly dependent on its structure. Substituents can dramatically alter a molecule's susceptibility to metabolic enzymes, thereby affecting its stability, duration of action, and bioavailability.

Direct research on the specific metabolic pathways of Turkesterone is limited. However, inferences can be drawn from comparative studies and computational predictions. For instance, a notable difference in potency was observed for Turkesterone between a cell-based bioassay and an isolated receptor assay. nih.gov This discrepancy suggests that cellular processes such as transport (entry/efflux), sequestration, or metabolism play a significant role in modulating the net activity of the compound. nih.gov

The polyhydroxylated nature of the Turkesterone steroid core makes it a likely substrate for phase II conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion. ADMETOx (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for similar ecdysteroids suggest that metabolic pathways may include hydroxylation, carboxylation, and glucuronidation. researchgate.net

The 11α-acyl derivatives of Turkesterone, created for SAR studies, would also have distinct metabolic profiles. The ester linkage introduced at the C-11 position is susceptible to hydrolysis by esterase enzymes, which would release the parent Turkesterone molecule. The length of the acyl chain could influence the rate of this hydrolysis, with longer or more sterically hindered chains potentially increasing the metabolic stability and prolonging the compound's half-life.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models allow for the prediction of the activity of novel molecules and help rationalize observed SAR data.

The investigation into Turkesterone's 11α-acyl derivatives was directly inspired by previous QSAR and molecular modeling studies of ecdysteroids. nih.gov Specifically, Comparative Molecular Field Analysis (CoMFA) and 4D-QSAR analyses had predicted the existence of a cavity in the ligand-binding domain of the ecdysteroid receptor that could accommodate additional steric bulk in the vicinity of the C-11/C-12 position of the steroid. nih.gov The synthesis and testing of the Turkesterone derivatives served as an experimental validation of this predictive model. The results, showing that activity was retained (and in some cases, recovered) with acyl chains of specific lengths, confirmed the QSAR prediction. nih.gov

Other studies have applied machine learning-driven QSAR approaches to analyze the anabolic potential of various ecdysteroids. mdpi.com By integrating methods like Genetic Algorithm-based feature selection with Multiple Linear Regression Analysis (GA-MLRA), researchers can build robust models that identify the key molecular descriptors responsible for anabolic activity. mdpi.com Such models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of new analogues with potentially enhanced activity.

Computational Chemistry and Molecular Docking for Ligand-Receptor Interactions

Computational chemistry and molecular docking are powerful tools used to visualize and predict how a ligand, such as Turkesterone, binds to its receptor target at an atomic level. These methods complement experimental SAR studies by providing a mechanistic rationale for observed activities.

As mentioned, the design of Turkesterone derivatives was guided by molecular modeling that predicted space within the ecdysteroid receptor's ligand-binding domain. nih.gov More specific to its action in mammals, molecular docking studies have been employed to investigate the interaction of ecdysteroids with various steroid receptors. One such computational study revealed that the ecdysteroid 20-hydroxyecdysone shows a preferential binding to estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) and the androgen receptor. dntb.gov.ua The model showed the formation of a stable and compact complex with ERβ. dntb.gov.ua Given the structural similarity, these findings provide a strong theoretical basis for Turkesterone's proposed mechanism of action via ERβ.

These docking simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding site. This information is critical for understanding the basis of binding affinity and selectivity and can guide the rational design of new analogues with improved potency or altered selectivity profiles.

Advanced Analytical Methodologies for Research and Quantification

Extraction and Purification Techniques from Complex Biological Matrices (e.g., tissue, cell lysates, animal plasma)

The analysis of Turisteron from complex biological matrices such as tissue, cell lysates, and animal plasma necessitates efficient extraction and purification techniques to isolate the analyte from interfering endogenous substances. While specific detailed protocols for this compound extraction from these matrices are not extensively documented in the immediate search results, general approaches for steroid extraction can be applied.

Common strategies for extracting steroids from biological samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE involves partitioning the analyte between two immiscible solvents based on its solubility. For instance, a solvent mixture containing hexane (B92381) and ethyl acetate (B1210297) has been shown to provide high recovery for ethinylestradiol from human plasma. waters.comwaters.com SPE utilizes a solid stationary phase to selectively retain the analyte while unwanted matrix components are washed away. Various SPE sorbents, such as C18 or mixed-mode cation exchange (MCX), can be employed depending on the chemical properties of the target analyte and the matrix. researchgate.netlcms.czwaters.comthermofisher.com

Given that this compound is an ester of ethinylestradiol wikipedia.org, extraction methods developed for ethinylestradiol may serve as a starting point, potentially with modifications to optimize recovery and purity for this compound. Challenges in extracting steroid hormones from biological matrices stem from the need to achieve high recovery while simultaneously removing structurally similar endogenous steroids and other matrix components that can interfere with downstream analysis. waters.comresearchgate.net Effective sample preparation is critical for achieving the sensitivity and selectivity required for accurate quantification in complex biological samples. waters.commst.dk

Chromatographic Separation Methods for Ethinylestradiol and Metabolites

This section focuses on chromatographic separation methods applied to Ethinylestradiol and its metabolites, as specified by the outline. Ethinylestradiol (EE) is a synthetic estrogen widely used in combination with progestins in oral contraceptives. waters.comwikipedia.org Its analysis and that of its metabolites are vital for pharmacokinetic studies, environmental monitoring, and understanding its biological fate. Ethinylestradiol undergoes extensive metabolism in the liver, forming various hydroxylated, sulfated, and glucuronidated conjugates. mims.commims.com

Chromatographic techniques are indispensable for separating Ethinylestradiol and its metabolites from the complex matrix and from each other due to their structural similarities.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is a widely used technique for the separation of Ethinylestradiol and its metabolites. ijpsonline.comnih.govijpra.comwalshmedicalmedia.comresearchgate.net The choice of stationary phase, mobile phase composition, and detection mode depends on the specific analytes and the required sensitivity.

Reverse-phase HPLC (RP-HPLC), typically using C18 columns, is commonly employed for the separation of Ethinylestradiol and its less polar metabolites. ijpsonline.comijpra.comresearchgate.net Mobile phases often consist of mixtures of water or aqueous buffers and organic solvents like acetonitrile (B52724) or methanol. ijpsonline.comijpra.comwalshmedicalmedia.comresearchgate.net

Various detection modes can be coupled with HPLC for Ethinylestradiol analysis:

UV-Visible (UV-Vis) Detection: UV-Vis detection is a common method, particularly for higher concentrations or in less complex matrices like pharmaceutical formulations. Ethinylestradiol shows absorbance in the UV range. ijpsonline.comwalshmedicalmedia.com However, for trace analysis in biological matrices, UV-Vis detection often lacks the required sensitivity and selectivity due to matrix interference.

Fluorescence Detection (FLD): While Ethinylestradiol itself has limited native fluorescence, derivatization with a fluorogenic agent can significantly enhance sensitivity, making FLD suitable for low-level detection in complex matrices. nih.govwalshmedicalmedia.comresearchgate.netresearchgate.net For example, dansyl chloride derivatization has been used to improve the ionization and detection of ethinylestradiol by mass spectrometry, a principle that can also benefit fluorescence detection after appropriate method development. lcms.cznih.gov A method using HPLC with fluorescence detection at excitation 285 nm and emission 310 nm has been reported for Ethinylestradiol. walshmedicalmedia.comresearchgate.netufsm.br

Table 1 summarizes some reported HPLC methods for Ethinylestradiol.

| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Mode | Wavelengths (nm) | Matrix | Reference |

| Hypersil, ODS, C-18 | Acetonitrile/Water (42:58) | 2.2 | UV | 210 | Tablets | ijpsonline.com |

| Zorbax SB Phenyl C18 | KH2PO4 Buffer:Acetonitrile (50:50) | 2.0 | UV/Fluorescence | UV: 210, FLD: Ex 285, Em 310 | Pharmaceutical dosage forms | walshmedicalmedia.com |

| Purospher® STAR RP-18e | Acetonitrile:Water (47:53) | 1.5 | UV and UV/Fluorescence | UV: 215, FLD: Ex 285, Em 310 | Tablets | researchgate.net |

| Analytica brownee C-18 | Acetonitrile:Water (75:25) | 0.8 | PDA | 230 | Pharmaceutical dosage form | ijpra.com |

Gas Chromatography (GC) coupled with Mass Spectrometry (MS)

GC-MS is another powerful technique for the analysis of Ethinylestradiol. acs.orgnih.govacs.orgmdpi.com GC is typically used for volatile or semi-volatile compounds. Steroids like Ethinylestradiol generally require derivatization to increase their volatility and thermal stability for GC analysis. mst.dk

GC-MS provides high separation efficiency and sensitive detection through mass spectrometry. GC-MS methods have been developed for the detection and quantification of Ethinylestradiol residue in matrices like hair. acs.orgnih.govacs.org The mass spectrometer can be operated in different modes, such as selected ion monitoring (SIM) or selected reaction monitoring (SRM) with tandem MS (GC-MS/MS), to enhance selectivity and sensitivity, particularly in complex samples. acs.orgnih.gov Electron ionization (EI) is a common ionization method in GC-MS. mdpi.com

Table 2 presents details from a reported GC-MS method for Ethinylestradiol.

| Matrix | Extraction/Purification Method | GC Column Temperature Program | Injector Temp. (°C) | Carrier Gas | Flow Rate (mL/min) | MS Mode | Ion Source Temp. (°C) | Reference |

| Hair | Alkaline digestion, Diphasic dialysis | 120°C (2 min), 15°C/min to 240°C (2 min), 5°C/min to 300°C | 250 | Helium | 1 | EI-MS/MS | 200 | acs.orgacs.org |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity for the analysis of Ethinylestradiol and its metabolites in complex biological matrices. waters.comwaters.comthermofisher.comnih.govresearchgate.netrsc.orgnih.gov UHPLC employs smaller particle size columns and higher mobile phase flow rates compared to conventional HPLC, resulting in faster separations and improved peak resolution. waters.com

Tandem mass spectrometry (MS/MS), typically using a triple quadrupole mass analyzer, provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions (SRM). waters.comthermofisher.comnih.govrsc.org Electrospray ionization (ESI) is a common ionization technique used with UHPLC-MS/MS for Ethinylestradiol. nih.govrsc.org Derivatization, such as with dansyl chloride, can be used to improve the ionization efficiency of Ethinylestradiol in ESI-MS/MS. lcms.cznih.gov

UHPLC-MS/MS methods have been developed for the quantification of Ethinylestradiol in human plasma at very low concentrations, achieving limits of quantification in the picogram per milliliter range. waters.comthermofisher.comnih.govnih.gov These methods often involve extensive sample preparation, including protein precipitation, liquid-liquid extraction, and/or solid-phase extraction, to minimize matrix effects and enhance sensitivity. waters.comwaters.comlcms.czwaters.comthermofisher.comnih.gov

Table 3 provides an example of a UHPLC-MS/MS method for Ethinylestradiol.

| Matrix | Sample Preparation | LC Column | Mobile Phase | Flow Rate (mL/min) | MS System | Ionization | MRM Transitions (m/z) | LLOQ (pg/mL) | Reference |

| Human plasma | Protein precipitation, LLE, Derivatization (Dansyl chloride) | ACQUITY UPLC EBH C18 (1.7 µm) | 0.1% Formic acid in water/Acetonitrile (Gradient) | 0.3 | Triple quadrupole | ESI (+) | 530.16 → 171.08 (Derivatized EE) | 5 | nih.gov |

| Human plasma | SPE (Oasis MCX), Derivatization (Dansyl chloride) | ACQUITY UPLC HSS T3 C18 (1.8 µm) | Acidic aqueous buffer/Acetonitrile (Isocratic) | - | Xevo TQ-S | ESI (+) | 530 ⇒ 171 (Derivatized EE) | 1 | waters.com |

| Human plasma | LLE (Hexane/Ethyl acetate), Derivatization (Dansyl chloride), SPE (SOLA SCX) | Hypersil GOLD Vanquish C18 | - | - | TSQ Altis Triple Quadrupole | ESI (+) | - | 5 | thermofisher.com |

Research also utilizes LC-MS/MS with stable isotope labeling to study the metabolism of compounds like Ethinylestradiol and identify metabolites and adducts in biological samples. nih.govnih.govresearchgate.net

Spectroscopic Characterization and Quantification

Spectroscopic methods can be used for the characterization and quantification of this compound, although detailed studies specifically on the spectroscopic properties of this compound in various matrices were not predominantly found in the immediate search results.

UV-Visible and Fluorescence Spectroscopy for Quantitative Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. Compounds with chromophores, such as conjugated double bonds or aromatic rings, absorb UV-Vis light. Steroid structures, including this compound which is related to ethinylestradiol, contain aromatic rings that contribute to UV absorption. nih.govfishersci.at UV-Vis spectroscopy can be used for the quantitative analysis of this compound, particularly in relatively pure solutions or matrices with minimal UV-absorbing interference. The concentration of the analyte is determined based on its absorbance at a specific wavelength using the Beer-Lambert Law.

Fluorescence spectroscopy measures the emission of light by a substance after it has absorbed light. For a compound to be fluorescent, it must be able to absorb light (excitation) and then re-emit light at a longer wavelength (emission). As noted for ethinylestradiol, steroid structures may have limited native fluorescence. researchgate.netresearchgate.net Therefore, direct fluorescence spectroscopy might not be sufficiently sensitive for the trace analysis of this compound in complex biological matrices. However, similar to ethinylestradiol, derivatization with a fluorescent label could potentially enable sensitive detection by fluorescence spectroscopy. researchgate.netresearchgate.net

While UV-Vis can be used for quantification where sensitivity is not the primary concern or after significant sample purification, fluorescence spectroscopy, especially after derivatization, offers higher sensitivity and selectivity, making it potentially more suitable for the analysis of this compound at lower concentrations in biological samples, provided a suitable derivatization strategy is developed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique routinely employed for the structural elucidation of ecdysteroids, including this compound. rsc.orghmdb.canp-mrd.orghmdb.cacarlroth.com It provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. researchgate.netceitec.czsavemyexams.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain comprehensive structural data.

Typical 1D NMR experiments for ecdysteroids include 1H NMR and 13C NMR. rsc.orghmdb.cacarlroth.comresearchgate.netsavemyexams.comorgchemboulder.com 1H NMR provides information on the different types of protons in the molecule, their chemical environments, and their coupling interactions with neighboring protons, which helps in determining connectivity. ceitec.czucsb.eduwisc.edu 13C NMR provides information on the carbon skeleton and the different types of carbon atoms present. researchgate.netsavemyexams.comorgchemboulder.com The chemical shifts of proton and carbon signals are highly characteristic of their local electronic environment and bonding, providing valuable clues about the functional groups and ring systems present in the ecdysteroid structure. researchgate.netpitt.eduhmdb.camdpi.comnih.gov

Two-dimensional NMR techniques are crucial for assigning complex spectra and confirming structural assignments. Common 2D NMR experiments applied to ecdysteroids include:

Correlation Spectroscopy (COSY): Reveals correlations between protons that are coupled to each other, helping to map out spin systems. carlroth.com

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). hmdb.canp-mrd.orgcarlroth.comorgchemboulder.comwisc.edu

By analyzing the chemical shifts, splitting patterns (multiplicity), and correlations observed in these NMR spectra, researchers can piece together the complete structure of this compound and other ecdysteroids. researchgate.netceitec.czsavemyexams.comucsb.edu While detailed, specific NMR data tables for this compound were not found in the immediate search results, the application of these standard NMR techniques is fundamental to its confirmed structural identity within the ecdysteroid class.

Electrochemical and Biosensor-Based Detection Methods

Electrochemical methods and biosensors offer promising avenues for the sensitive, rapid, and cost-effective detection of various hormones and biomolecules. hmdb.camdpi.comyoutube.comnih.govgoogle.comwikipedia.orgdrugbank.comnih.govckisotopes.comfrontiersin.orgfrontiersin.orgnih.gov These techniques typically involve a recognition element that interacts with the target analyte and a transducer that converts this interaction into a measurable electrical signal. mdpi.comresearchgate.net

Electrochemical sensors often rely on the inherent redox activity of the analyte or involve a label that undergoes an electrochemical reaction upon target binding. google.comfrontiersin.org Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), square wave voltammetry (SWV), and electrochemical impedance spectroscopy (EIS) are commonly used to characterize the electrochemical behavior and quantify the analyte. mdpi.comyoutube.comnih.govfrontiersin.org The advantages of electrochemical detection include high sensitivity, rapid response time, and the potential for miniaturization and integration into portable devices. youtube.comnih.govdrugbank.comresearchgate.net

Biosensors incorporate a biological recognition element, such as enzymes, antibodies, or aptamers, immobilized on an electrode surface. hmdb.camdpi.comnih.govgoogle.comnih.govckisotopes.comresearchgate.netspringernature.com This biological component provides specificity for the target molecule. mdpi.comwikipedia.orgresearchgate.net For steroid hormones like estrogen and progesterone, electrochemical biosensors utilizing enzyme or aptamer recognition elements have been developed. hmdb.camdpi.comnih.govgoogle.com These biosensors leverage the specific binding event to generate an electrochemical signal proportional to the hormone concentration. mdpi.comgoogle.com

Application of Stable Isotope Tracers in Metabolic Research

Stable isotope tracers are invaluable tools for investigating metabolic pathways, reaction kinetics, and the fate of specific compounds within biological systems. nih.govnih.govdrugbank.com Unlike radioactive isotopes, stable isotopes (such as 13C, 15N, and 2H) are non-radioactive and can be safely used in in vivo studies in humans and animals. nih.govnih.gov

The principle involves introducing a molecule labeled with one or more stable isotopes into a biological system. nih.gov As the labeled molecule undergoes metabolic transformations, the isotopes are incorporated into downstream metabolites. nih.gov By analyzing the isotopic enrichment of various metabolites over time, researchers can trace the flow of atoms through different metabolic pathways, determine reaction rates (metabolic flux), and identify metabolic intermediates and end products. nih.govdrugbank.com

Analytical techniques commonly coupled with stable isotope tracing include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Mass spectrometry, particularly GC-MS or LC-MS, is used to measure the mass-to-charge ratio of metabolites and detect the presence and abundance of the stable isotopes. nih.gov High-resolution MS can distinguish between isotopologues (molecules with the same chemical formula but different isotopic composition), providing detailed information on labeling patterns. NMR spectroscopy can also be used to determine the position of isotopes within a molecule, offering complementary information to MS.

Future Directions and Emerging Research Avenues

Development of Next-Generation Ethinylestradiol-Based Research Tools and Chemical Probes

The development of sophisticated chemical probes is crucial for dissecting the molecular mechanisms of Ethinylestradiol. nih.gov Next-generation research tools are being designed to offer greater specificity and temporal control in studying its biological effects. These tools include:

Fluorescently Labeled Ethinylestradiol Analogs: These probes allow for real-time visualization of Ethinylestradiol's subcellular localization and trafficking, providing insights into its dynamic interactions with estrogen receptors and other cellular components.

Photoactivatable Probes: These tools can be activated with light at specific times and locations within a cell or tissue, enabling precise control over the initiation of Ethinylestradiol-mediated signaling pathways.

Biotinylated or "Click" Chemistry-Compatible Analogs: These probes facilitate the identification and isolation of Ethinylestradiol-binding proteins, helping to uncover novel interacting partners and downstream effectors. sigmaaldrich.com

The design of these probes often involves creating analogs with minimal structural perturbations to ensure that their biological activity closely mimics that of the parent compound. nih.gov The advancement of such tools will be instrumental in elucidating the nuanced roles of Ethinylestradiol in various cellular contexts. nih.govmdpi.com

Exploration of Novel Molecular Targets and Therapeutic Applications in Preclinical Research

While Ethinylestradiol's primary targets are the estrogen receptors ERα and ERβ, emerging evidence suggests it may interact with other molecular targets, leading to non-classical signaling effects. Preclinical research is actively exploring these novel interactions to identify new therapeutic opportunities.

Potential novel targets and applications include:

G-protein coupled estrogen receptor (GPER): Investigating the role of Ethinylestradiol in activating GPER-mediated signaling pathways, which are involved in various physiological processes, including cardiovascular function and metabolic regulation.

Orphan Nuclear Receptors: Screening for potential interactions with orphan nuclear receptors to uncover previously unknown signaling cascades affected by Ethinylestradiol.

Neuroprotective Effects: Preclinical studies are examining the potential of Ethinylestradiol and its analogs in the context of neurodegenerative diseases, exploring their ability to modulate neuronal survival and function.

Identifying these novel targets and pathways could pave the way for the development of new therapeutic strategies for a range of conditions beyond its current applications. nih.gov

Integration with Systems Biology, Proteomics, and Metabolomics Approaches

To gain a comprehensive understanding of Ethinylestradiol's effects, researchers are increasingly integrating systems-level "omics" approaches. mdpi.com These technologies provide a global view of the molecular changes induced by the compound.

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing how Ethinylestradiol alters the cellular proteome. cornell.edu This can uncover changes in protein expression, post-translational modifications, and protein-protein interactions that are key to its mechanism of action. cornell.edunih.gov

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can reveal shifts in metabolic pathways following Ethinylestradiol exposure. cornell.edunih.govmdpi.com For example, studies have used metabolomics to investigate changes in testicular metabolism after Ethinylestradiol treatment in vitro. nih.gov

Systems Biology: This approach integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of Ethinylestradiol's action. mdpi.commdpi.com These models can help predict the compound's effects on complex biological networks and identify key nodes for therapeutic intervention. mdpi.com

A study on in vitro mouse testis fragments treated with Ethinylestradiol identified significant alterations in several metabolites involved in key energy and metabolic pathways. nih.gov

Table 1: Metabolite Changes in Testis Fragments Treated with 1 nM Ethinylestradiol

| Pathway | Altered Metabolites |

| Glycogen Metabolism & Glycolysis | Uridine diphosphate-glucose, Glucose phosphate, Pyruvate |

| Tricarboxylic Acid Cycle | Oxaloacetate, Aspartate |

| Arginine and Proline Metabolism | Arginine, Spermine |

Data sourced from a study on metabolomics-based pathway changes in testis fragments. nih.gov

Utilization of Advanced In Vitro Models (e.g., Organ-on-a-Chip, 3D Bioprinted Tissues)

To better mimic human physiology and improve the predictive value of preclinical research, advanced in vitro models are being employed. researchgate.netmdpi.com These models offer a more physiologically relevant environment compared to traditional 2D cell cultures.

Organs-on-a-Chip: These microfluidic devices contain living cells in a 3D matrix, simulating the structure and function of human organs. mdpi.comnih.gov They allow for the study of Ethinylestradiol's effects on specific organs in a controlled and human-relevant manner. researchgate.netnih.gov

3D Bioprinted Tissues: This technology enables the fabrication of complex, multi-cellular tissue constructs that recapitulate the architecture of native tissues. nih.govnih.gov These models are valuable for investigating the tissue-specific responses to Ethinylestradiol. cellink.com

These advanced models are expected to provide more accurate data on the efficacy and potential toxicity of Ethinylestradiol and its derivatives, reducing the reliance on animal testing. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Ethinylestradiol Research and Drug Discovery Workflows

Target Identification: AI algorithms can analyze vast biological datasets to identify novel molecular targets for Ethinylestradiol and its analogs. researchgate.net

Drug Design: Machine learning models can predict the biological activity and physicochemical properties of new compounds, accelerating the design of next-generation molecules with improved efficacy and safety profiles. abbvie.comnih.gov

Predictive Toxicology: AI can be used to develop models that predict the potential toxicity of Ethinylestradiol and related compounds, aiding in early-stage safety assessment.

Data Analysis: AI and ML are powerful tools for analyzing the large and complex datasets generated by omics technologies, helping to uncover meaningful patterns and insights. abbvie.com

Table 2: Applications of AI/ML in Ethinylestradiol Research

| Application Area | Specific Use Case |

| Target Identification | Mining genomic and proteomic data to predict novel binding partners. |

| Lead Optimization | Using generative models to design analogs with enhanced receptor selectivity. |

| Clinical Trial Design | Analyzing patient data to identify subpopulations likely to respond to treatment. |

Understanding Species-Specific Differences in Preclinical Responses to Ethinylestradiol

Preclinical studies often rely on animal models, and it is crucial to understand the species-specific differences in response to Ethinylestradiol to accurately translate findings to humans. nih.gov Future research will focus on:

Comparative Genomics and Proteomics: Analyzing the differences in estrogen receptor structure, expression, and function across species to understand variations in drug response.

Metabolic Profiling: Comparing the metabolic pathways of Ethinylestradiol in different preclinical species and humans to identify differences in drug metabolism and clearance.

Transgenic Animal Models: Utilizing genetically engineered animals, such as mice with humanized estrogen receptors, to create more predictive models of human response. nih.gov

A thorough understanding of these species-specific differences is essential for the successful clinical development of new Ethinylestradiol-based therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Turisteron in laboratory settings, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., solvent ratios, temperature ranges, catalysts) and purification methods (e.g., recrystallization, chromatography). Reproducibility requires rigorous documentation of reagent purity, equipment calibration, and adherence to standardized procedures. For novel compounds, provide NMR, HPLC, and mass spectrometry data to confirm identity and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and X-ray crystallography are critical for structural elucidation. Purity assessments should combine HPLC (with UV-Vis detection) and elemental analysis. For trace impurities, use LC-MS or GC-MS. Always cross-reference results with published spectral libraries and report detection limits .

Q. How should researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Employ accelerated stability testing (e.g., ICH guidelines) with variables like temperature (25–60°C), humidity (40–75% RH), and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Include negative controls and triplicate sampling to minimize experimental noise .

Advanced Research Questions

Q. What experimental frameworks are recommended to investigate this compound’s mechanism of action in heterogeneous biological systems?